H-DL-Phe-OMe.HCl

Catalog No.
S1767600
CAS No.
7524-50-7
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-DL-Phe-OMe.HCl

CAS Number

7524-50-7

Product Name

H-DL-Phe-OMe.HCl

IUPAC Name

methyl 2-amino-3-phenylpropanoate;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H

InChI Key

SWVMLNPDTIFDDY-UHFFFAOYSA-N

SMILES

Array

Synonyms

L-Phenylalaninemethylesterhydrochloride;7524-50-7;MethylL-phenylalaninatehydrochloride;H-Phe-OMe.HCl;(S)-METHYL2-AMINO-3-PHENYLPROPANOATEHYDROCHLORIDE;H-PHE-OMEHCL;MFCD00012489;methyll-phenylalaninatehydrochloride(1:1);methyl(2S)-2-amino-3-phenylpropanoatehydrochloride;L-Phenylalanine,methylester;L-PHENYLALANINEMETHYLESTER;PubChem10882;L-PHE-OMEHCL;AC1L2PEV;H-L-PHE-OMEHCL;AC1Q3E9H;UNII-47HK4Y94JA;Methyl3-phenyl-L-alaninate;P17202_ALDRICH;KSC377C5T;SCHEMBL136409;H-PHE-OMEHYDROCHLORIDE;47HK4Y94JA;CHEMBL1221959;78090_FLUKA

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)[NH3+].[Cl-]

The exact mass of the compound Methyl L-phenylalaninate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a highly processable, C-terminally protected racemic amino acid derivative utilized extensively in organic and peptide synthesis. As a hydrochloride salt, it presents as a stable white to off-white crystalline powder with a melting point of 158–162 °C, providing robust thermal and shelf stability compared to its free base counterpart . The methyl ester modification significantly enhances its lipophilicity and solubility in polar organic solvents like methanol, making it a critical intermediate in racemic peptide synthesis, enzymatic resolution screening, and the development of non-chiral active pharmaceutical ingredients (APIs) where the cost premium of enantiopure L-phenylalanine is unnecessary .

Substituting H-DL-Phe-OMe.HCl with the unprotected free amino acid (DL-Phenylalanine) or the free base ester introduces severe process liabilities that directly impact procurement viability . The free acid suffers from poor organic solubility and requires additional, costly in-situ protection steps to prevent unwanted polymerization during peptide coupling [1]. Conversely, the free base ester (H-DL-Phe-OMe) is highly unstable; its unprotected nucleophilic amino group rapidly undergoes intermolecular auto-condensation to form diketopiperazines (DKPs) or hydrolyzes under ambient moisture . Procuring the hydrochloride salt effectively protonates the amine, locking it in a non-nucleophilic state that guarantees batch-to-batch reproducibility, precise weighing, and long-term storage stability without spontaneous degradation.

Prevention of Diketopiperazine Formation via HCl Salt Stabilization

The free base of phenylalanine methyl ester is notoriously prone to intermolecular auto-condensation, forming 3,6-dibenzyl-2,5-diketopiperazine at room temperature, which drastically reduces active titer and introduces complex impurities . Conversion to the hydrochloride salt (H-DL-Phe-OMe.HCl) protonates the alpha-amino group, eliminating its nucleophilicity. This extends the shelf life from a matter of days (for the liquid/oil free base) to years (for the solid HCl salt) under standard dry storage conditions (-20 °C to ambient) .

Evidence DimensionSpontaneous diketopiperazine (DKP) formation rate
Target Compound DataH-DL-Phe-OMe.HCl: Negligible DKP formation under dry storage
Comparator Or BaselineH-DL-Phe-OMe free base: Rapid auto-condensation at room temperature
Quantified DifferenceHCl salt prevents titer loss and impurity generation, extending shelf life indefinitely.
ConditionsStandard ambient to refrigerated dry storage

Procuring the HCl salt prevents spontaneous degradation, ensuring the material remains usable for sensitive coupling reactions over long storage periods without requiring repurification.

Enhanced Organic Solubility for Peptide Coupling Workflows

Unmodified DL-Phenylalanine exhibits limited solubility in water (14.11 g/L at 25 °C) and is practically insoluble in many standard organic solvents used in peptide synthesis, creating heterogeneous reaction bottlenecks [1]. The methyl ester hydrochloride derivative demonstrates excellent solubility in methanol and high compatibility with polar aprotic solvents (like DMF and DMSO) when neutralized in situ . This allows for homogeneous reaction conditions during solution-phase peptide synthesis, significantly improving coupling yields and kinetics compared to the free acid.

Evidence DimensionSolubility in methanol and polar organics
Target Compound DataH-DL-Phe-OMe.HCl: Highly soluble in methanol and DMSO
Comparator Or BaselineDL-Phenylalanine free acid: Slightly soluble in methanol, limited water solubility (14.11 g/L)
Quantified DifferenceEsterification enables homogeneous organic phase reactions, eliminating suspension bottlenecks.
ConditionsStandard laboratory temperature (25 °C) in methanol/DMF

High organic solubility is mandatory for efficient solution-phase coupling, making the esterified form the only viable choice for streamlined, high-yield synthesis.

Economic Efficiency in Racemic Applications vs. L-Enantiomer

For applications that do not require stereochemical purity—such as the synthesis of racemic pharmacological screening libraries, achiral APIs, or enzymatic resolution studies—procuring H-DL-Phe-OMe.HCl is vastly more economical than sourcing the enantiopure H-L-Phe-OMe.HCl . The racemic mixture provides identical chemical reactivity for C-terminal protected coupling while avoiding the high manufacturing premiums associated with asymmetric synthesis or chiral separation required for the L-enantiomer [1].

Evidence DimensionProcurement cost and stereochemical utility
Target Compound DataH-DL-Phe-OMe.HCl: Cost-effective racemic mixture
Comparator Or BaselineH-L-Phe-OMe.HCl: High-cost enantiopure standard
Quantified DifferenceSignificant bulk cost reduction for non-chiral or resolution-targeted workflows.
ConditionsBulk procurement for industrial or screening applications

Buyers can drastically reduce raw material costs by selecting the DL-racemate when biological or regulatory stereospecificity is not a requirement.

Racemic Resolution Screening and Catalyst Development

H-DL-Phe-OMe.HCl is the ideal starting material for evaluating novel chiral catalysts, enzymatic resolution processes (e.g., using proteases or esterases), and chiral chromatography stationary phases. Its stable ester format allows researchers to selectively hydrolyze or react one enantiomer, leaving the other intact for easy separation and quantification [1].

Solution-Phase Synthesis of Racemic Peptide Libraries

When generating combinatorial peptide libraries for high-throughput screening where stereochemical diversity is desired, this compound serves as a reliable, highly soluble C-terminal protected building block. The HCl salt ensures accurate weighing and prevents premature degradation during library formulation in organic solvents .

Synthesis of Non-Chiral APIs and Small Molecule Intermediates

For industrial chemical manufacturing of small molecules where the phenylalanine moiety loses its chiral center in subsequent steps (e.g., oxidation to a ketone or integration into an achiral heterocycle), using the DL-form provides the exact same chemical utility as the L-form at a fraction of the bulk procurement cost .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

215.0713064 Da

Monoisotopic Mass

215.0713064 Da

Heavy Atom Count

14

UNII

3HZ8P6WR8H

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7524-50-7
5619-07-8

Dates

Last modified: 08-15-2023

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